

# An In-depth Technical Guide to the Physical Properties of Ethyl 3-oxocyclopentanecarboxylate

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## Compound of Interest

Compound Name: Ethyl 3-oxocyclopentanecarboxylate

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This technical guide provides a detailed overview of the physical properties of **Ethyl 3-oxocyclopentanecarboxylate**, a valuable intermediate in pharmaceutical synthesis. This document outlines its key physical constants, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic workflow.

It is important to distinguish **Ethyl 3-oxocyclopentanecarboxylate** (CAS 5400-79-3) from its isomer, Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9), as their physical properties differ. This guide focuses exclusively on the 3-oxo isomer.

## Physical Properties

The physical characteristics of a compound are critical for its application in research and development, influencing reaction conditions, purification methods, and formulation. The table below summarizes the key physical properties of **Ethyl 3-oxocyclopentanecarboxylate**.

Property	Value	Conditions
Boiling Point	120 °C	at 14 Torr[1][2][3]
Density	1.120 ± 0.06 g/cm <sup>3</sup>	Predicted[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> O <sub>3</sub>	
Molecular Weight	156.18 g/mol	[4]
Appearance	Colorless to light yellow liquid	[2][3]
Storage Temperature	2-8°C	[2][3]

## Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings and the consistent production of chemical compounds. Below are standard methods for the determination of physical properties and a specific protocol for the synthesis of **Ethyl 3-oxocyclopentanecarboxylate**.

### 1. Determination of Boiling Point

The boiling point of **Ethyl 3-oxocyclopentanecarboxylate** is reported under reduced pressure (vacuum distillation), a common technique for compounds that may decompose at their atmospheric boiling point. A standard experimental setup for vacuum distillation would be employed.

- Apparatus: A round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.
- Procedure: The sample is placed in the round-bottom flask with boiling chips or a magnetic stirrer. The apparatus is assembled and evacuated to the desired pressure (e.g., 14 Torr). The flask is then heated gradually. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, with a steady stream of distillate collecting in the receiving flask.

### 2. Determination of Density

While the reported density is a predicted value, it can be experimentally determined using standard laboratory techniques.

- Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.
- Procedure:
  - The empty pycnometer is weighed.
  - It is then filled with the sample, ensuring no air bubbles are present, and weighed again.
  - The temperature of the sample is recorded.
  - The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

### 3. Synthesis of **Ethyl 3-oxocyclopentanecarboxylate**

The following is a general method for the synthesis of **Ethyl 3-oxocyclopentanecarboxylate** via esterification of the corresponding carboxylic acid.<sup>[2]</sup>

- Reactants:
  - 3-Oxo-1-cyclopentanecarboxylic acid
  - Ethanol
  - Thionyl chloride ( $\text{SOCl}_2$ )
  - Chloroform ( $\text{CHCl}_3$ )
  - Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
  - Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Procedure:
  - 3-Oxo-1-cyclopentanecarboxylic acid is dissolved in ethanol at 15 °C.

- Thionyl chloride is added slowly to the solution.
- The reaction mixture is stirred at room temperature overnight.
- The mixture is then concentrated under reduced pressure.
- The resulting residue is dissolved in chloroform and washed with a saturated aqueous sodium bicarbonate solution.
- The organic layer is separated, and the aqueous layer is extracted further with chloroform.
- The combined organic phases are dried over anhydrous sodium sulfate.
- The solvent is removed under vacuum.
- The final product is purified by distillation under reduced pressure.[2]

## Workflow Visualization

To further elucidate the experimental process, the following diagrams illustrate the logical flow of the synthesis protocol.



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Caption: Synthesis workflow for **Ethyl 3-oxocyclopentanecarboxylate**.

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